Pyrazolo[1,5-A]pyridine-2,3-diamine
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Overview
Description
Pyrazolo[1,5-A]pyridine-2,3-diamine (PPDA) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. PPDA is a derivative of pyrazolopyridine and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of Pyrazolo[1,5-A]pyridine-2,3-diamine involves its ability to inhibit the activity of kinases, including CDK2. Pyrazolo[1,5-A]pyridine-2,3-diamine binds to the ATP-binding site of CDK2, which prevents the phosphorylation of its downstream targets, leading to cell cycle arrest and apoptosis. Pyrazolo[1,5-A]pyridine-2,3-diamine also inhibits the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by blocking the activation of nuclear factor-κB (NF-κB).
Biochemical And Physiological Effects
Pyrazolo[1,5-A]pyridine-2,3-diamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that Pyrazolo[1,5-A]pyridine-2,3-diamine inhibits the growth of cancer cells and induces apoptosis. Pyrazolo[1,5-A]pyridine-2,3-diamine has also been shown to inhibit the production of pro-inflammatory cytokines, which may have therapeutic implications for the treatment of inflammatory diseases. In vivo studies have shown that Pyrazolo[1,5-A]pyridine-2,3-diamine has anti-inflammatory effects and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
Pyrazolo[1,5-A]pyridine-2,3-diamine has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit the activity of kinases and pro-inflammatory cytokines. However, Pyrazolo[1,5-A]pyridine-2,3-diamine also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of Pyrazolo[1,5-A]pyridine-2,3-diamine. One direction is to further investigate its potential as a kinase inhibitor and anti-cancer agent. Another direction is to study its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Further studies are also needed to determine the safety and efficacy of Pyrazolo[1,5-A]pyridine-2,3-diamine in vivo and to develop novel Pyrazolo[1,5-A]pyridine-2,3-diamine derivatives with improved pharmacological properties.
Conclusion
In conclusion, Pyrazolo[1,5-A]pyridine-2,3-diamine is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. Pyrazolo[1,5-A]pyridine-2,3-diamine can be synthesized using different methods and has been extensively studied for its potential as a kinase inhibitor, anti-cancer agent, and anti-inflammatory agent. Pyrazolo[1,5-A]pyridine-2,3-diamine inhibits the activity of kinases and pro-inflammatory cytokines, leading to cell cycle arrest, apoptosis, and anti-inflammatory effects. Pyrazolo[1,5-A]pyridine-2,3-diamine has several advantages for lab experiments, but also has limitations, including its potential toxicity. Further studies are needed to determine the safety and efficacy of Pyrazolo[1,5-A]pyridine-2,3-diamine in vivo and to develop novel Pyrazolo[1,5-A]pyridine-2,3-diamine derivatives with improved pharmacological properties.
Scientific Research Applications
Pyrazolo[1,5-A]pyridine-2,3-diamine has been extensively studied for its diverse applications in various fields. In medicinal chemistry, Pyrazolo[1,5-A]pyridine-2,3-diamine has been studied for its potential as a kinase inhibitor. Pyrazolo[1,5-A]pyridine-2,3-diamine has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. Pyrazolo[1,5-A]pyridine-2,3-diamine has also been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. In addition, Pyrazolo[1,5-A]pyridine-2,3-diamine has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
properties
CAS RN |
136873-28-4 |
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Product Name |
Pyrazolo[1,5-A]pyridine-2,3-diamine |
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridine-2,3-diamine |
InChI |
InChI=1S/C7H8N4/c8-6-5-3-1-2-4-11(5)10-7(6)9/h1-4H,8H2,(H2,9,10) |
InChI Key |
URWYROQERZYTEE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=NN2C=C1)N)N |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)N)N |
synonyms |
Pyrazolo[1,5-a]pyridine-2,3-diamine (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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